molecular formula C30H21Br2N B3028546 Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine CAS No. 2205054-16-4

Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine

Cat. No. B3028546
CAS RN: 2205054-16-4
M. Wt: 555.3 g/mol
InChI Key: YNNZUIKXDANVDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related aromatic amine compounds often involves palladium-catalyzed cross-coupling reactions. For instance, the synthesis of bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine was achieved through a Suzuki cross-coupling reaction, which is a common method for creating carbon-carbon bonds between aryl halides and aryl boronic acids . Similarly, the Buchwald–Hartwig cross-coupling reaction was used to synthesize N,N-bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)thiophen-2-amine, indicating the versatility of palladium-catalyzed methods in the synthesis of aromatic amines . These methods could potentially be applied to the synthesis of "Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine".

Molecular Structure Analysis

The molecular structure of aromatic amines is crucial for their properties and applications. X-ray diffraction analysis has been used to establish the structure of related compounds, such as 10-[5-tert-butyl-2-(4-tert-butylphenylamino)phenyl]-3,7-di-tert-butylphenoxazine . This technique could be employed to determine the precise molecular structure of "this compound" and understand its stereochemistry and electronic configuration.

Chemical Reactions Analysis

Aromatic amines can undergo various chemical reactions, including oxidative transformations when reacted with transition metal ions, as seen with the bis(di-tert-butyl-aminophenyl)amine ligand . Additionally, the acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine leads to the formation of bis(4-tert-butylphenyl)amine and other products . These reactions highlight the reactivity of aromatic amines and their potential to participate in complex chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic amines are influenced by their molecular structure. For example, the presence of tert-butyl groups in the monomer 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene contributes to the solubility and thermal stability of the resulting polyimides . The glass transition temperatures and thermal stability of these materials are important for their application in high-performance polymers. The properties of "this compound" would likely be influenced by its aromatic and amine groups, which could be explored through experimental studies.

Scientific Research Applications

Organic Photovoltaic Materials

Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine has been studied for its potential in the production of organic photovoltaic materials. In a study by Chmovzh and Rakitin (2021), this compound was synthesized via hydrolysis and used in Suzuki cross-coupling reactions, showing its applicability in creating new donor building blocks for organic photovoltaics. This suggests its potential in enhancing the efficiency and effectiveness of solar cells (Chmovzh & Rakitin, 2021).

Optoelectronic Devices

The compound is also significant in the synthesis of optoelectronic devices. According to another study by Chmovzh and Rakitin (2021), N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine, synthesized from bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)amine, demonstrates the compound's role in developing materials for optoelectronic applications. This is crucial for advancing technologies in areas like light-emitting diodes and laser diodes (Chmovzh & Rakitin, 2021).

Polyimide Synthesis

In the context of polymer science, this compound has been used in synthesizing polyimides. Hsiao, Yang, and Chen (2000) reported the use of a bis(ether amine) derivative in preparing polyimides with excellent thermal stability and solubility. This application is vital in creating high-performance materials for the electronics and aerospace industries (Hsiao, Yang, & Chen, 2000).

Synthesis of Metal Complexes

This compound is instrumental in the synthesis of metal complexes. Fallahpour (2008) described its use in preparing key compounds like bis(2,2':6',2"-terpyridin-4'-yl)amine, which are significant in creating novel metal complexes for various applications, including catalysis and material science (Fallahpour, 2008).

Safety and Hazards

“Bis-(4-bromo-phenyl)-[1,1’;4’,1’']terphenyl-4-yl-amine” is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Dam. 1 . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21Br2N/c31-26-12-18-29(19-13-26)33(30-20-14-27(32)15-21-30)28-16-10-25(11-17-28)24-8-6-23(7-9-24)22-4-2-1-3-5-22/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNZUIKXDANVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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